

Spectroscopic and Mechanistic Insights into Quinolin-8-yl-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Quinolin-8-yl-acetic acid*

Cat. No.: *B130185*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Quinolin-8-yl-acetic acid**, a notable inhibitor of c-Jun N-terminal kinase (JNK). The following sections detail its mass spectrometry and nuclear magnetic resonance data, alongside predicted infrared and carbon-13 NMR characteristics. Furthermore, detailed experimental protocols for acquiring such data are provided, and its role in the JNK signaling pathway is visualized.

Spectroscopic Data

The spectroscopic data for **Quinolin-8-yl-acetic acid** ($C_{11}H_9NO_2$, Molecular Weight: 187.19 g/mol) is summarized below. The experimental data is derived from patent literature describing its synthesis and characterization. Due to the limited availability of complete experimental spectra in the public domain, predicted data based on the analysis of its functional groups is also included for a more comprehensive understanding.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of **Quinolin-8-yl-acetic acid**. The protonated molecule is observed, consistent with the expected molecular formula.

Parameter	Value	Ionization Mode
[M+H] ⁺	188.1	LCMS (0.05% TFA)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The partial data available is presented below.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.01	Doublet (d)	3.6	1H	Aromatic H
8.72	Doublet (d)	6.4	1H	Aromatic H
8.06	Doublet (d)	-	1H	Aromatic H

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental ¹³C NMR data is not readily available, the following table presents predicted chemical shifts based on the structure of **Quinolin-8-yl-acetic acid**. These predictions are based on typical values for quinoline and acetic acid moieties.

Chemical Shift (δ) ppm	Carbon Type
~175	Carbonyl (C=O)
~150	Aromatic C-N
~148	Aromatic C
~136	Aromatic CH
~130	Aromatic C
~128	Aromatic CH
~126	Aromatic CH
~122	Aromatic CH
~121	Aromatic CH
~120	Aromatic C
~40	Methylene (-CH ₂ -)

Predicted Infrared (IR) Spectroscopy

The expected characteristic vibrational frequencies for the functional groups present in **Quinolin-8-yl-acetic acid** are listed below.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
3100-3000	C-H stretch	Aromatic
2960-2850	C-H stretch	Aliphatic (-CH ₂ -)
~1710	C=O stretch	Carboxylic Acid
1600-1450	C=C and C=N stretch	Aromatic Ring

Experimental Protocols

The following protocols describe the general procedures for obtaining the spectroscopic data presented above.

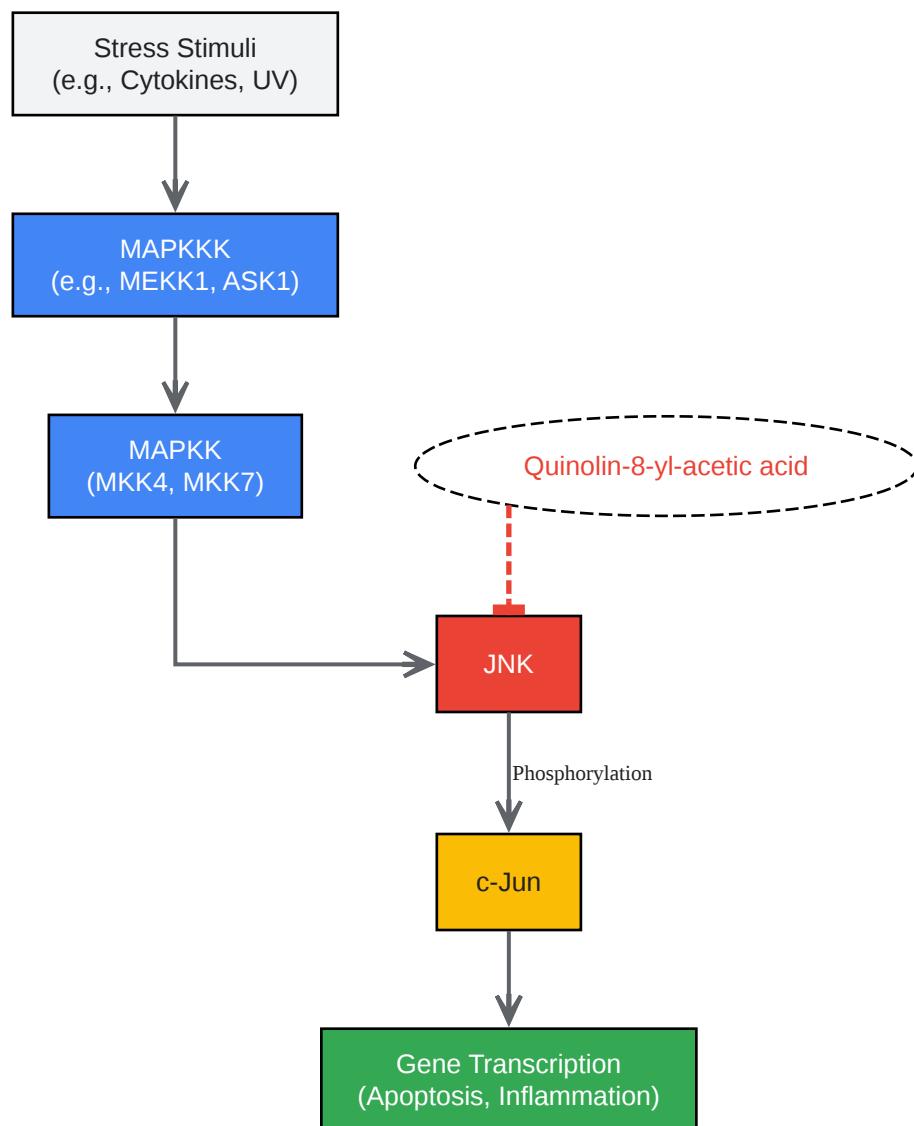
Mass Spectrometry (LC-MS)

- Instrumentation: An Agilent 1100 series High-Performance Liquid Chromatography (HPLC) system coupled with an Agilent 1100 series mass spectrometer.
- Sample Preparation: A dilute solution of **Quinolin-8-yl-acetic acid** is prepared in a suitable solvent such as methanol or acetonitrile.
- Chromatographic Conditions:
 - Mobile Phase: A gradient of water with 0.05% trifluoroacetic acid (TFA) and acetonitrile with 0.05% TFA.
 - Column: A suitable reverse-phase column (e.g., C18).
 - Flow Rate: 0.5 - 1.0 mL/min.
 - Injection Volume: 5-10 μ L.
- Mass Spectrometry Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Mass Range: A scan range appropriate for the molecular weight of the compound (e.g., m/z 50-500).
 - Data Analysis: The total ion chromatogram and the mass spectrum of the peak corresponding to the compound are analyzed to determine the mass-to-charge ratio of the protonated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance or Varian Gemini spectrometer operating at a frequency of 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.

- Sample Preparation: Approximately 5-10 mg of **Quinolin-8-yl-acetic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, CD₃OD). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- ¹H NMR Acquisition:
 - A standard one-dimensional proton pulse program is used.
 - Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- ¹³C NMR Acquisition:
 - A proton-decoupled ¹³C pulse program is used.
 - A larger number of scans is typically required due to the lower natural abundance of ¹³C.
 - The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.


Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Sample Preparation:
 - KBr Pellet Method: A small amount of **Quinolin-8-yl-acetic acid** is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

- Data Acquisition:
 - A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
 - The sample spectrum is then recorded.
 - The instrument is set to scan the mid-IR range (typically 4000-400 cm^{-1}).
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound. The positions of the absorption bands are then correlated with the vibrational modes of the functional groups present in the molecule.

Mechanism of Action: JNK Inhibition

Quinolin-8-yl-acetic acid has been identified as an inhibitor of c-Jun N-terminal kinase (JNK). The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation. The pathway is typically activated by stress stimuli. The following diagram illustrates a simplified JNK signaling cascade and the putative point of inhibition by **Quinolin-8-yl-acetic acid**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Quinolin-8-yl-acetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b130185#spectroscopic-data-for-quinolin-8-yl-acetic-acid-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com